2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, along with a phenylpropyl substituent
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of a trifluoroacetylating agent with 3-phenylpropylamine, followed by an amide formation reaction . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a phenylpropyl group.
2,2,2-Trifluoro-N-(3-chlorophenyl)acetamide: Contains a chlorophenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQLKTZKHXGJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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